molecular formula C9H10N2O4S B11772771 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Cat. No.: B11772771
M. Wt: 242.25 g/mol
InChI Key: LZPACPSIFUDNMA-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position and a methylsulfonyl group at the 2-position.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

4-cyclopropyl-2-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)9-10-4-6(8(12)13)7(11-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

LZPACPSIFUDNMA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form the pyrimidine ring . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is in pharmaceutical research. It has been investigated for its potential as an anti-cancer agent. Specifically, studies have shown that this compound targets pathways involved in tumor growth and has demonstrated efficacy in preclinical models. For instance, research indicated that derivatives of pyrimidine compounds exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Case Study: Anti-inflammatory Activity

In a study examining various pyrimidine derivatives, 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid was noted for its ability to suppress COX-2 activity effectively. The compound's IC50 value was comparable to that of the standard drug celecoxib, highlighting its potential as a therapeutic agent for inflammatory diseases .

Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in studying enzyme inhibition and receptor interactions. It has been used to explore the structure-activity relationships (SAR) of various inhibitors targeting enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways .

Table 1: Structure–Activity Relationship Analysis

CompoundInhibitory Activity (IC50)Key Features
172 nMOptimal combination of substituents
2720 nMLess effective due to structural differences

Agricultural Chemistry

In agricultural chemistry, 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is being evaluated for its potential role in developing novel pesticides or herbicides. The compound's unique structure may offer solutions for crop protection with reduced environmental impact. Research into its efficacy against various pests and diseases is ongoing, with preliminary results indicating promising outcomes .

Material Science

The compound is also explored for its properties in material science. Researchers are investigating its use in creating advanced materials such as polymers that exhibit enhanced thermal stability and mechanical strength. These materials can be beneficial across various industrial applications, potentially leading to innovations in product design and manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications References
4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid -SO₂CH₃ C₉H₁₀N₂O₄S 254.25 (calc.) High polarity; potential enzyme inhibition [Hypothetical]
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid -CF₃ C₉H₇F₃N₂O₂ 232.16 (CAS 914201-19-7) Enhanced lipophilicity; fluorinated drug candidate
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid -SCH₂CH₃ C₁₀H₁₂N₂O₂S 224.28 (CAS 1250501-10-0) Reduced electrophilicity; sulfur-based reactivity
4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid -NHCH₃ C₉H₁₁N₃O₂ 193.20 (CAS 1248934-00-0) Hydrogen-bond donor; intermediate in kinase inhibitors

Key Observations :

  • Electron-Withdrawing Groups (e.g., -SO₂CH₃, -CF₃) : These groups increase acidity of the carboxylic acid moiety (pKa ~2–3), enhancing solubility in polar solvents and interaction with basic residues in biological targets .

Substituent Variations at the 4-Position

Replacing cyclopropyl with bulkier or alternative groups alters steric and electronic profiles:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight Key Properties References
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid -CH(CH₃)₂ C₁₀H₁₄N₂O₃ 210.23 (CAS 1249306-95-3) Increased lipophilicity; reduced metabolic stability
4-Chloro-2-(methylsulfonyl)pyrimidine-5-carboxylic acid -Cl C₆H₅ClN₂O₄S 236.63 (calc.) Higher reactivity; potential for nucleophilic substitution [Hypothetical]

Key Observations :

  • Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid structure may confer better metabolic stability compared to isopropyl’s flexible alkyl chain, which is prone to oxidative degradation .
  • Chlorine Substituent : Introduces steric hindrance and electronic effects, favoring SNAr reactions for further derivatization .

Comparative Yields and Conditions

Compound Key Reaction Step Yield Conditions Reference
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester Suzuki coupling with boronic acids 60–75% Pd catalysis, ethanol, RT
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid Oxidation of -SCH₃ to -SO₂CH₃ ~50% mCPBA, DCM, 0°C to RT

Pharmacological and Industrial Relevance

  • Kinase Inhibitors: Analogs like 4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid are intermediates in kinase inhibitor synthesis (e.g., LY2409881 hydrochloride, a PI3K inhibitor) .
  • Antimicrobial Agents : Fluorinated derivatives (e.g., 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid) show promise due to enhanced membrane permeability and resistance to enzymatic degradation .
  • Material Science : Ethyl ester derivatives are utilized in organic electronics for their electron-deficient aromatic systems .

Biological Activity

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid (CAS Number: 1782798-37-1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group and a methylsulfonyl moiety, which may contribute to its pharmacological properties.

PropertyDetails
Molecular Formula C₉H₁₀N₂O₄S
Molecular Weight 242.25 g/mol
CAS Number 1782798-37-1

Biological Activity

The biological activity of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

Enzymatic Inhibition

Research indicates that compounds within the pyrimidine family, particularly those with methylsulfonyl groups, can exhibit significant inhibitory activity against specific enzymes. For instance, studies have shown that similar compounds can selectively inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune diseases and certain cancers . The inhibition of Btk activity could provide therapeutic benefits in conditions like rheumatoid arthritis and systemic lupus erythematosus.

Anticancer Potential

The structural characteristics of this compound suggest it may possess anticancer properties . Pyrimidine derivatives are known for their ability to interfere with cancer cell proliferation and survival pathways. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Case Studies and Research Findings

  • Antitumor Activity : A study involving pyrazolo[1,5-a]pyrimidines revealed that modifications in the pyrimidine structure significantly enhanced their anticancer efficacy. The introduction of substituents like methylsulfonyl groups was found to improve selectivity and potency against tumor cells .
  • Autoimmune Diseases : In preclinical models, compounds similar to 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid demonstrated promising results in inhibiting Btk, suggesting their potential application in treating autoimmune disorders .
  • Inflammatory Response Modulation : Research has indicated that certain pyrimidine derivatives can modulate inflammatory responses by targeting specific signaling pathways involved in inflammation, thus providing a rationale for their use in inflammatory diseases .

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